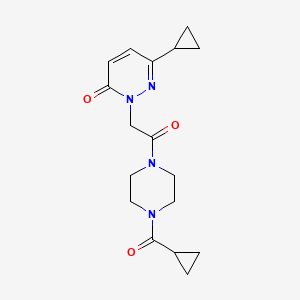![molecular formula C14H11BrN4O3 B2498353 7-(4-bromophenyl)-1-methyl-6,7-dihydrooxazolo[2,3-f]purine-2,4(1H,3H)-dione CAS No. 128944-22-9](/img/structure/B2498353.png)
7-(4-bromophenyl)-1-methyl-6,7-dihydrooxazolo[2,3-f]purine-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound belongs to a class of chemicals with a purine base, a fundamental component of nucleic acids. Its structure is modified with various substituents that impart unique physical, chemical, and potentially biological characteristics. The compound's interest lies in its potential application in medicinal chemistry, highlighted by studies focusing on similar structures for their cytotoxic effects and receptor affinity.
Synthesis Analysis
The synthesis of related compounds involves a mild and efficient approach leading to a wide range of structures with significant diversity. For example, a study reported the unexpected rearrangement and ring contraction of dihydropyrimido[6,1-b][1,5,3]dioxazepine diones derived from nucleoside precursors to create a scaffold similar to the one (Mieczkowski et al., 2016). The process emphasizes the structural diversity achievable through synthetic organic chemistry, providing a pathway to generate compounds like 7-(4-bromophenyl)-1-methyl-6,7-dihydrooxazolo[2,3-f]purine-2,4(1H,3H)-dione.
Molecular Structure Analysis
The molecular structure of similar compounds has been elucidated through NMR spectroscopy and single-crystal X-ray structural analysis, confirming the unique scaffold and substituents present in these molecules. These studies offer insights into the 3D conformation and electronic distribution, crucial for understanding the interaction with biological targets (Mieczkowski et al., 2016).
Chemical Reactions and Properties
The compound's chemistry includes reactions that are foundational to heterocyclic chemistry and medicinal chemistry. For instance, the cyclization of bromotheophylline with oxiranes to synthesize oxazolo[2,3-f]purinediones showcases the reactivity of the purine core and its potential for modification and functionalization (Drabczyńska et al., 2004).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and stability, are influenced by their molecular structure. While specific data for this compound may not be available, analogs within this family exhibit low molecular weight and lead-like properties, suggesting good solubility and adequate stability for further medicinal chemistry optimization efforts (Mieczkowski et al., 2016).
Aplicaciones Científicas De Investigación
Anticancer Activity
Research into related purine derivatives has shown significant promise in the development of anticancer agents. For instance, novel fused [1,2,3]triazolo[4',5':3,4] pyrrolo[2,1-f]purine derivatives have been synthesized and evaluated for their in vitro anti-proliferative activity against human cancer cell lines. These compounds, particularly those with specific aryl substitutions, have shown comparable activity to standard drugs like doxorubicin, suggesting their potential as anticancer agents (E. Ramya Sucharitha et al., 2021).
Antimicrobial and Antifungal Activity
Compounds structurally related to 7-(4-bromophenyl)-1-methyl-6,7-dihydrooxazolo[2,3-f]purine-2,4(1H,3H)-dione have been studied for their antimicrobial and antifungal activities. A study highlighted the synthesis of tricyclic triazino and triazolo[4,3-e]purine derivatives, evaluating their in vitro anticancer, anti-HIV-1, and antimicrobial activities. Certain derivatives exhibited notable activity against microbial strains, suggesting their potential application in antimicrobial therapy (F. Ashour et al., 2012).
Antidepressant Properties
Another area of interest is the investigation of purine derivatives for their potential antidepressant properties. For example, a compound synthesized through the reaction involving a similar brominated purine derivative and cyclohexylamine exhibited pronounced antidepressant activity at specific dosages (F. Khaliullin et al., 2018).
Mecanismo De Acción
Target of Action
The compound “7-(4-bromophenyl)-1-methyl-6,7-dihydrooxazolo[2,3-f]purine-2,4(1H,3H)-dione” belongs to the class of oxazoles and purines. Compounds in these classes are known to interact with a variety of biological targets. For instance, oxazoles have been found to exhibit diverse pharmacological effects, including antileishmanial and antimalarial activities .
Propiedades
IUPAC Name |
7-(4-bromophenyl)-4-methyl-7,8-dihydropurino[8,7-b][1,3]oxazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN4O3/c1-18-11-10(12(20)17-13(18)21)19-6-9(22-14(19)16-11)7-2-4-8(15)5-3-7/h2-5,9H,6H2,1H3,(H,17,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMFOHYJTGTVINE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N3CC(OC3=N2)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 3-chloro-6-iodoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B2498272.png)
![1-{2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-3-(2-fluorophenyl)propan-1-one](/img/structure/B2498273.png)

![N-([2,3'-bifuran]-5-ylmethyl)-3-methoxybenzenesulfonamide](/img/structure/B2498275.png)
![6-[4-(6-Pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2498279.png)


![2-(Ethylsulfanyl)-4,6-dimethyl-3-[(2-methylphenyl)sulfonyl]pyridine](/img/structure/B2498284.png)

![8-chloro-2-(1-methyl-1H-pyrrole-2-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2498287.png)
![(Z)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)acetamide](/img/structure/B2498290.png)
![1-(4-chlorobenzyl)-N-(6-methylbenzo[d]thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2498292.png)
![4-({2-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl}carbonyl)benzonitrile](/img/structure/B2498293.png)